molecular formula C15H14O3 B041719 Randaiol CAS No. 87562-14-9

Randaiol

Cat. No.: B041719
CAS No.: 87562-14-9
M. Wt: 242.27 g/mol
InChI Key: KIQCVMGDSBIIGW-UHFFFAOYSA-N
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Description

Randaiol, also known as 5-allyl-2,2’,5’-biphenyltriol, is a naturally occurring phenolic compound. It is primarily isolated from the stem bark of Magnolia officinalis. This compound is known for its antioxidant and anti-inflammatory properties, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Randaiol can be synthesized through a series of chemical reactions starting from commercially available 4-allylanisole. The synthesis involves the conversion of the methyl group of 4-allylanisole to methoxymethyl ether, followed by hydroboration and Suzuki coupling reactions. The final product is obtained by deprotecting the hydroxyl groups .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from Magnolia officinalis. The extraction process includes solvent extraction using organic solvents like chloroform and ethanol. The extracted compound is then purified through various chromatographic techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Randaiol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: this compound can undergo electrophilic substitution reactions, particularly at the phenolic hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Electrophilic reagents such as acyl chlorides and alkyl halides are commonly used.

Major Products Formed:

Scientific Research Applications

Randaiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Randaiol is unique due to its specific structure and properties. Similar compounds include:

    Magnolol: Another phenolic compound from Magnolia species with similar antioxidant and anti-inflammatory properties.

    Honokiol: Known for its neuroprotective and anti-cancer properties.

    Magnaldehyde D: Exhibits similar antioxidant activities but differs in its molecular structure.

These compounds share similar bioactivities but differ in their specific molecular targets and pathways .

Properties

IUPAC Name

2-(2-hydroxy-5-prop-2-enylphenyl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-3-10-4-6-14(17)12(8-10)13-9-11(16)5-7-15(13)18/h2,4-9,16-18H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQCVMGDSBIIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318736
Record name Randaiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87562-14-9
Record name Randaiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87562-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Randaiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What do we know about the presence of Randaiol in Magnolia officinalis?

A1: this compound has been identified as a constituent in various parts of the Magnolia officinalis plant. Studies have successfully isolated this compound from the stem bark [], leaves [], and the plant material sourced from China [].

Q2: Has there been any research on this compound's potential in addressing neurodegenerative diseases?

A2: While not extensively studied, one preliminary in silico study investigated the potential of several electron-shuttling compounds from Magnolia officinalis, including this compound, as potential candidates for Parkinson’s Disease treatment []. The study utilized molecular docking simulations to assess the binding affinity of these compounds to five Parkinson's Disease-related proteins. This compound, alongside magnatriol B and obovatol, demonstrated promising binding interactions with these proteins, suggesting its potential as a starting point for further research in this area [].

Q3: What analytical techniques are typically employed to characterize and quantify this compound?

A4: The isolation and structural characterization of this compound from natural sources commonly involve a combination of chromatographic and spectroscopic techniques. Researchers often utilize various chromatographic methods, including column chromatography and high-performance liquid chromatography (HPLC), to separate this compound from other compounds present in plant extracts [, , ]. The isolated compound is then characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity [].

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